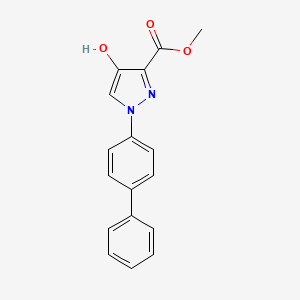

![molecular formula C18H29N5O2 B5603264 3,4,4-三甲基-1-{[4-甲基-2-(4-甲基哌嗪-1-基)嘧啶-5-基]羰基}吡咯烷-3-醇](/img/structure/B5603264.png)

3,4,4-三甲基-1-{[4-甲基-2-(4-甲基哌嗪-1-基)嘧啶-5-基]羰基}吡咯烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic functionalization to enhance biological activity. A notable method involves the construction of the pyrimidine core via cyclization reactions, followed by substituent additions at strategic positions to modulate the compound's properties (Mohamed et al., 2011). Another approach utilized nucleophilic substitution reactions to introduce piperazine moieties, aiming at generating compounds with improved pharmacological profiles (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its pyrimidine, piperazine, and pyrrolidin-3-ol components, plays a crucial role in its binding affinity and selectivity towards biological targets. Molecular modeling studies have provided insights into how the central pyrimidine ring serves as a scaffold for dual inhibitors targeting cholinesterase and amyloid-β (Aβ)-aggregation, indicating its potential in addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Chemical Reactions and Properties

Compounds with this core structure have been engaged in various chemical reactions, including nucleophilic substitution, to introduce additional functional groups. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological efficacy. For example, reactions involving piperazine derivatives have yielded compounds with promising anticonvulsant and anti-anoxic activities, suggesting the versatility of this chemical framework (Obniska et al., 2005).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are influenced by its structural components. The presence of multiple functional groups can impact its solubility in various solvents, which is critical for its application in different therapeutic formulations. The synthesis and structural elucidation of similar compounds provide valuable insights into understanding the physical characteristics that govern their behavior in biological systems (Khashi et al., 2015).

科学研究应用

组胺 H4 受体配体开发

研究表明,合成和优化 2-氨基嘧啶衍生物作为组胺 H4 受体 (H4R) 的配体,表明具有潜在的抗炎和镇痛活性。这些化合物(包括嘧啶部分和甲基哌嗪取代基的变化)突出了该化合物在开发 H4R 拮抗剂中的作用,该拮抗剂在疼痛管理中具有意义 (Altenbach 等,2008)。

胆碱酯酶和 Aβ 聚集抑制剂

另一项研究重点关注 2,4-二取代嘧啶衍生物的设计、合成和构效关系 (SAR)。这些化合物表现出双重胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制活性,将它们定位为针对阿尔茨海默病的潜在治疗剂 (Mohamed 等,2011)。

抗缺氧活性

合成了新型 4-(3-硝基苯基)嘧啶衍生物,并评估了它们的抗缺氧 (AA) 活性,为脑保护剂的开发提供了见解。这项研究强调了嘧啶衍生物在与缺氧相关的疾病中的潜在治疗应用 (Kuno 等,1993)。

抗癌和抗炎剂

对吡唑并嘧啶衍生物的研究揭示了它们的抗癌和抗 5-脂氧合酶活性,进一步扩展了该化合物在医学研究中的用途。这些发现突出了该化合物在开发针对癌症和炎症相关疾病的新型治疗策略中的潜力 (Rahmouni 等,2016)。

抗菌活性

嘧啶的衍生物,例如通过各种化学反应合成的衍生物,已显示出显着的抗菌活性。这项研究为该化合物在对抗细菌感染中的应用开辟了途径,进一步强调了其在药物开发中的多功能性 (Rahmouni 等,2013)。

属性

IUPAC Name |

(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-13-14(15(24)23-11-17(2,3)18(4,25)12-23)10-19-16(20-13)22-8-6-21(5)7-9-22/h10,25H,6-9,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPJYFCVWXDXNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N2CC(C(C2)(C)O)(C)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5603192.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)

![11-(2-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603202.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5603209.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5603213.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)

![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B5603232.png)

![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)